(2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid
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Overview
Description
GI-264879A is a small molecule drug initially developed by GlaxoSmithKline, Inc. It functions as a neuropeptide Y receptor Y1 antagonist and has been primarily investigated for its potential in treating obesity . Neuropeptide Y plays a significant role in the hypothalamic regulation of feeding behavior, and GI-264879A aims to inhibit this pathway to reduce food intake and body weight .
Preparation Methods
The synthesis of GI-264879A involves the coupling of Fmoc-D-arginine(PMC) with phenylalaninol methyl ether in the presence of EDC and HOBt . This reaction forms a substituted dipeptide, which is further modified to achieve the final compound. The industrial production methods for GI-264879A are not extensively documented, but the synthetic route involves standard peptide coupling techniques .
Chemical Reactions Analysis
GI-264879A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms .
Scientific Research Applications
Chemistry: It serves as a model compound for studying neuropeptide Y receptor antagonists.
Mechanism of Action
GI-264879A functions as an antagonist of the neuropeptide Y receptor Y1. By binding to this receptor, it inhibits the action of neuropeptide Y, which is involved in stimulating appetite and food intake. This inhibition leads to a reduction in food intake and body weight . The compound’s effects are partly dependent on the integrity of the vagus nerve, suggesting a complex mechanism involving central and peripheral pathways .
Comparison with Similar Compounds
GI-264879A can be compared with other neuropeptide Y receptor antagonists, such as:
BIBP 3226: Another Y1 receptor antagonist with similar effects on feeding behavior.
SR 120819A: A selective Y1 receptor antagonist studied for its potential in treating obesity.
GR 231118: A non-selective neuropeptide Y receptor antagonist with broader applications.
GI-264879A’s uniqueness lies in its specific synthetic route and its demonstrated efficacy in reducing food intake and body weight in animal models .
Properties
CAS No. |
338776-71-9 |
---|---|
Molecular Formula |
C41H44F3N5O5 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H43N5O3.C2HF3O2/c1-47-26-31(25-27-11-3-2-4-12-27)43-38(46)35(19-10-24-42-39(40)41)34-22-20-30-14-6-8-18-33(30)37(34)44-36(45)23-21-29-16-9-15-28-13-5-7-17-32(28)29;3-2(4,5)1(6)7/h2-9,11-18,20,22,31,35H,10,19,21,23-26H2,1H3,(H,43,46)(H,44,45)(H4,40,41,42);(H,6,7)/t31-,35+;/m0./s1 |
InChI Key |
LRVVHYWYNLGFCH-KPYFPQEGSA-N |
Isomeric SMILES |
COC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)C2=C(C3=CC=CC=C3C=C2)NC(=O)CCC4=CC=CC5=CC=CC=C54.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COCC(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)C2=C(C3=CC=CC=C3C=C2)NC(=O)CCC4=CC=CC5=CC=CC=C54.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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